molecular formula C9H8F2O3 B12074096 Ethyl 2,4-difluoro-5-hydroxybenzoate

Ethyl 2,4-difluoro-5-hydroxybenzoate

Katalognummer: B12074096
Molekulargewicht: 202.15 g/mol
InChI-Schlüssel: PRAIRUQWFUPDQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,4-difluoro-5-hydroxybenzoate is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a hydroxyl group The ethyl ester group is attached to the carboxyl group of the benzoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-difluoro-5-hydroxybenzoate typically involves the esterification of 2,4-difluoro-5-hydroxybenzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2,4-difluoro-5-hydroxybenzoic acid+ethanolacid catalystethyl 2,4-difluoro-5-hydroxybenzoate+water\text{2,4-difluoro-5-hydroxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2,4-difluoro-5-hydroxybenzoic acid+ethanolacid catalyst​ethyl 2,4-difluoro-5-hydroxybenzoate+water

The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-difluoro-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 2,4-difluoro-5-hydroxybenzaldehyde.

    Reduction: Ethyl 2,4-difluoro-5-hydroxybenzyl alcohol.

    Substitution: 2,4-diamino-5-hydroxybenzoate (when using amines).

Wissenschaftliche Forschungsanwendungen

Ethyl 2,4-difluoro-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new materials and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to naturally occurring molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of ethyl 2,4-difluoro-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,4-difluoro-5-hydroxybenzoate can be compared with other fluorinated benzoates such as:

    Ethyl 2,4-dichloro-5-hydroxybenzoate: Similar in structure but with chlorine atoms instead of fluorine. Chlorine atoms are larger and less electronegative than fluorine, which can affect the compound’s reactivity and biological activity.

    Ethyl 2,4-difluoro-3-hydroxybenzoate: The position of the hydroxyl group is different, which can influence the compound’s chemical properties and interactions with biological targets.

    Ethyl 2,4-difluoro-5-methoxybenzoate: The hydroxyl group is replaced by a methoxy group, which can alter the compound’s solubility and reactivity.

This compound is unique due to the specific positions of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H8F2O3

Molekulargewicht

202.15 g/mol

IUPAC-Name

ethyl 2,4-difluoro-5-hydroxybenzoate

InChI

InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4,12H,2H2,1H3

InChI-Schlüssel

PRAIRUQWFUPDQA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.